molecular formula C11H15NO2S B4652939 4-[(5-ethyl-2-thienyl)carbonyl]morpholine

4-[(5-ethyl-2-thienyl)carbonyl]morpholine

Cat. No. B4652939
M. Wt: 225.31 g/mol
InChI Key: QKXICAHMAFTVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-ethyl-2-thienyl)carbonyl]morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-[(5-ethyl-2-thienyl)carbonyl]morpholine is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(5-ethyl-2-thienyl)carbonyl]morpholine have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that the compound exhibits antitumor activity in animal models and reduces inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(5-ethyl-2-thienyl)carbonyl]morpholine in lab experiments is its high yield and purity. Additionally, the compound exhibits significant antitumor activity, making it a promising candidate for further studies in the field of medicinal chemistry. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the study of 4-[(5-ethyl-2-thienyl)carbonyl]morpholine. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential as an anti-inflammatory and analgesic agent in animal models. Additionally, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, the compound can be studied for its potential applications in other fields such as material science and catalysis.
Conclusion:
In conclusion, 4-[(5-ethyl-2-thienyl)carbonyl]morpholine is a promising compound that has gained attention in the scientific community for its potential applications in various fields. The compound can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. While the compound exhibits significant antitumor activity, its potential toxicity needs to be carefully evaluated before its use in clinical trials. There are several future directions for the study of this compound, and further research is needed to fully understand its potential applications.

Scientific Research Applications

4-[(5-ethyl-2-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

(5-ethylthiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-9-3-4-10(15-9)11(13)12-5-7-14-8-6-12/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXICAHMAFTVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylthiophen-2-yl)(morpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-ethyl-2-thienyl)carbonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(5-ethyl-2-thienyl)carbonyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[(5-ethyl-2-thienyl)carbonyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[(5-ethyl-2-thienyl)carbonyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[(5-ethyl-2-thienyl)carbonyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[(5-ethyl-2-thienyl)carbonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.